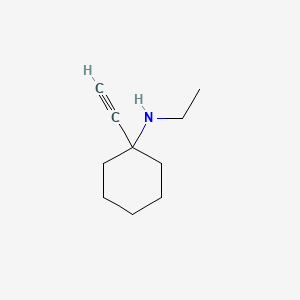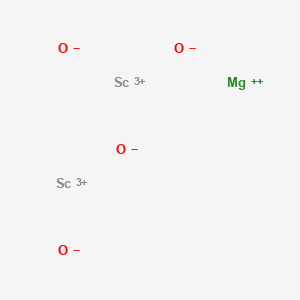![molecular formula C25H40N8S2 B577232 1-[(Z)-[(1Z)-1-phenyl-1-(2-piperidin-1-ylethylcarbamothioylhydrazinylidene)propan-2-ylidene]amino]-3-(2-piperidin-1-ylethyl)thiourea CAS No. 13521-11-4](/img/structure/B577232.png)
1-[(Z)-[(1Z)-1-phenyl-1-(2-piperidin-1-ylethylcarbamothioylhydrazinylidene)propan-2-ylidene]amino]-3-(2-piperidin-1-ylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1-Methyl-2-phenyl-1,2-ethanediylidene)bis[4-(2-piperidinoethyl)thiosemicarbazide] is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1-Methyl-2-phenyl-1,2-ethanediylidene)bis[4-(2-piperidinoethyl)thiosemicarbazide] typically involves the reaction of 1-methyl-2-phenyl-1,2-ethanedione with 4-(2-piperidinoethyl)thiosemicarbazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1-Methyl-2-phenyl-1,2-ethanediylidene)bis[4-(2-piperidinoethyl)thiosemicarbazide] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiosemicarbazide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Applications De Recherche Scientifique
1,1’-(1-Methyl-2-phenyl-1,2-ethanediylidene)bis[4-(2-piperidinoethyl)thiosemicarbazide] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 1,1’-(1-Methyl-2-phenyl-1,2-ethanediylidene)bis[4-(2-piperidinoethyl)thiosemicarbazide] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(1-Methyl-1,2-ethanediyl)bis[4-methylbenzene]
- 1,1’-(1,2-ethanediyl)bis[4-methylbenzene]
- 1,1’-(1-Methyl-2-phenyl-1,2-ethanediylidene)bis[4-(2-piperidinoethyl)thiosemicarbazide]
Uniqueness
1,1’-(1-Methyl-2-phenyl-1,2-ethanediylidene)bis[4-(2-piperidinoethyl)thiosemicarbazide] is unique due to its specific structure, which includes both thiosemicarbazide and piperidinoethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
13521-11-4 |
|---|---|
Formule moléculaire |
C25H40N8S2 |
Poids moléculaire |
516.771 |
Nom IUPAC |
1-[(Z)-[(1Z)-1-phenyl-1-(2-piperidin-1-ylethylcarbamothioylhydrazinylidene)propan-2-ylidene]amino]-3-(2-piperidin-1-ylethyl)thiourea |
InChI |
InChI=1S/C25H40N8S2/c1-21(28-30-24(34)26-13-19-32-15-7-3-8-16-32)23(22-11-5-2-6-12-22)29-31-25(35)27-14-20-33-17-9-4-10-18-33/h2,5-6,11-12H,3-4,7-10,13-20H2,1H3,(H2,26,30,34)(H2,27,31,35)/b28-21-,29-23+ |
Clé InChI |
JDQPLJXMKCVGFR-ZIGJVRFVSA-N |
SMILES |
CC(=NNC(=S)NCCN1CCCCC1)C(=NNC(=S)NCCN2CCCCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1R,4R,12R,16S)-7,8,9-trimethoxy-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-5-yl]ethanone](/img/structure/B577151.png)


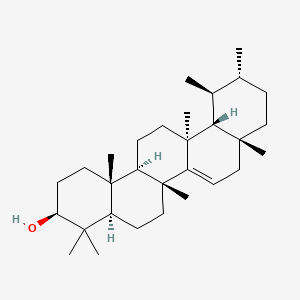
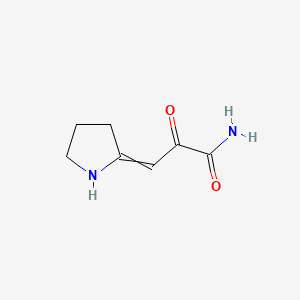
![(Z,3R,5S,8R,9S,10S,13S,14S)-N-methoxy-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-imine](/img/structure/B577158.png)
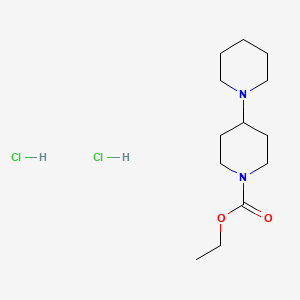
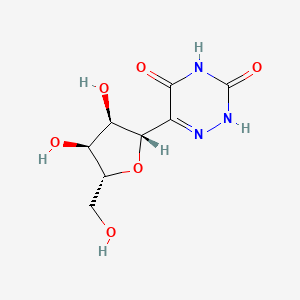
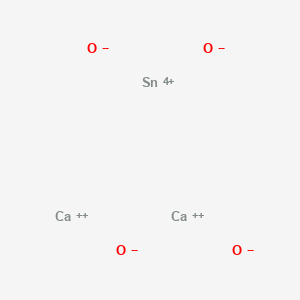
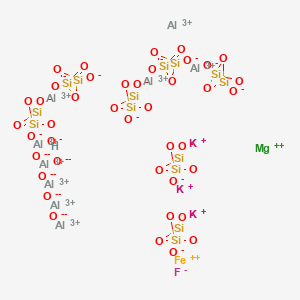
![[(1S,2R,4S,7S,8S,11R,12S,15S,17R)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate](/img/structure/B577168.png)
